N-(2-morpholin-4-ylphenyl)prop-2-enamide
CAS No.:
Cat. No.: VC13070254
Molecular Formula: C13H16N2O2
Molecular Weight: 232.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H16N2O2 |
|---|---|
| Molecular Weight | 232.28 g/mol |
| IUPAC Name | N-(2-morpholin-4-ylphenyl)prop-2-enamide |
| Standard InChI | InChI=1S/C13H16N2O2/c1-2-13(16)14-11-5-3-4-6-12(11)15-7-9-17-10-8-15/h2-6H,1,7-10H2,(H,14,16) |
| Standard InChI Key | ZPNDNTVPERCMLR-UHFFFAOYSA-N |
| SMILES | C=CC(=O)NC1=CC=CC=C1N2CCOCC2 |
| Canonical SMILES | C=CC(=O)NC1=CC=CC=C1N2CCOCC2 |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The compound’s IUPAC name, N-(2-morpholin-4-ylphenyl)prop-2-enamide, reflects its three key components:
-
A morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom).
-
A phenyl group substituted at the 2-position with the morpholine moiety.
-
A prop-2-enamide group (–NH–C(=O)–CH=CH₂) attached to the aromatic ring.
The SMILES string (C=CC(=O)NC1=CC=CC=C1N2CCOCC2) and InChIKey (ZPNDNTVPERCMLR-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₆N₂O₂ |
| Molecular Weight | 232.28 g/mol |
| IUPAC Name | N-(2-morpholin-4-ylphenyl)prop-2-enamide |
| SMILES | C=CC(=O)NC1=CC=CC=C1N2CCOCC2 |
| InChIKey | ZPNDNTVPERCMLR-UHFFFAOYSA-N |
Synthesis and Reaction Optimization
Synthetic Strategies
The synthesis of N-(2-morpholin-4-ylphenyl)prop-2-enamide involves two primary steps:
-
Formation of the morpholine-substituted aniline:
-
Morpholine is introduced via nucleophilic aromatic substitution or palladium-catalyzed coupling reactions.
-
-
Acrylation of the aniline:
A notable method for enamide synthesis, reported by J. Am. Chem. Soc. (2021), employs LiHMDS (lithium hexamethyldisilazide) and triflic anhydride (Tf₂O) in diethyl ether to dehydrogenate amides selectively . This protocol achieves high yields (up to 94%) and exclusive E-stereochemistry, critical for biological activity .
Table 2: Optimized Reaction Conditions from Electrophilic Activation
| Parameter | Optimal Condition |
|---|---|
| Base | LiHMDS |
| Solvent | Diethyl ether |
| Temperature | 0°C to room temperature |
| Yield | 89–94% |
Biological Activity and Mechanistic Insights
Pharmacophoric Features
The morpholine ring enhances solubility and membrane permeability, while the enamide group participates in hydrogen bonding with biological targets . Similar compounds, such as lazertinib (a third-generation EGFR inhibitor), leverage morpholine and enamide motifs for kinase inhibition .
Applications in Drug Discovery
Kinase Inhibitor Development
The compound’s ability to interact with ATP-binding pockets of kinases positions it as a candidate for tyrosine kinase inhibitor (TKI) development . Modifications to the enamide’s α,β-unsaturated system could tune selectivity toward resistant mutations (e.g., EGFR T790M) .
Central Nervous System (CNS) Penetration
Morpholine-containing compounds often exhibit blood-brain barrier (BBB) penetration, suggesting potential in treating CNS malignancies or neurodegenerative disorders .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume